tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Physicochemical profiling ADME prediction Spirocyclic building blocks

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1251000-29-9) is a spirocyclic heterocycle that belongs to the 6-oxa-9-azaspiro[4.5]decane scaffold family. The compound features a tert-butyl carbamate (Boc) protecting group on the 9-aza nitrogen and a ketone at the 1-position of the cyclopentane ring, yielding molecular formula C13H21NO4 and molecular weight 255.31 g/mol.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1251000-29-9
Cat. No. B1376994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
CAS1251000-29-9
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CCCC2=O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-8-17-13(9-14)6-4-5-10(13)15/h4-9H2,1-3H3
InChIKeyLOOWZEAFFZQLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1251000-29-9) Spirocyclic Building Block: Physicochemical Profile and Procurement Overview


tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1251000-29-9) is a spirocyclic heterocycle that belongs to the 6-oxa-9-azaspiro[4.5]decane scaffold family. The compound features a tert-butyl carbamate (Boc) protecting group on the 9-aza nitrogen and a ketone at the 1-position of the cyclopentane ring, yielding molecular formula C13H21NO4 and molecular weight 255.31 g/mol . CAS Registry identifies it as the 1,1-dimethylethyl ester of 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylic acid [1].

Why Direct Substitution of 6-Oxa-9-azaspiro[4.5]decane Derivatives Requires Quantitative Physicochemical Justification


Subtle structural variation within the oxa-azaspiro[4.5]decane series produces measurable and functionally consequential changes in computed molecular descriptors. The 1-oxo substituent alters the electron distribution and hydrogen-bonding capacity of the spirocyclic core compared to the non-oxo parent (9-Boc-6-oxa-9-azaspiro[4.5]decane, CAS 271245-39-7), resulting in a 44% increase in topological polar surface area (TPSA: 55.84 vs 38.77 Ų) and a 0.76 log-unit decrease in LogP (1.75 vs 2.50) [1]. These differences can influence membrane permeability, aqueous solubility, and target engagement in ways not captured by vendor catalog descriptions alone.

Quantitative Comparative Evidence Guide for tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (1251000-29-9)


TPSA and LogP Differentiation: 1-Oxo Derivative vs. Non-Oxo Parent Scaffold

The 1-oxo derivative (1251000-29-9) exhibits a TPSA of 55.84 Ų and a LogP of 1.75, compared to the non-oxo 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) which records TPSA 38.77 Ų and LogP 2.50 [1]. The 1-oxo compound demonstrates a 44.0% increase in TPSA and a 0.76 log-unit reduction in LogP relative to the non-oxo comparator.

Physicochemical profiling ADME prediction Spirocyclic building blocks

Conformational Rigidity: Zero Rotatable Bonds in 1-Oxo Derivative vs. Two in Non-Oxo Parent

The 1-oxo derivative (1251000-29-9) has zero rotatable bonds (Rotatable_Bonds = 0), whereas the non-oxo 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) has two rotatable bonds [1].

Conformational restriction Entropic penalty Target binding

Commercial Purity Grade Benchmarking: 1-Oxo at 98% Matches 2-Oxo Isomer (≥98%) but Exceeds Non-Oxo Analog (Typical 95%)

The 1-oxo compound (1251000-29-9) is commercially supplied at 98% purity . The 2-oxo positional isomer (CAS 1251000-18-6) is also available at ≥98% purity . In contrast, the non-oxo 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) is typically supplied at a minimum purity of 95% .

Purity specification Quality control Procurement

Patent-Enabled Synthesis Yield: 73% Over 5 Steps as Synthetic Accessibility Benchmark

A published patent (CN 201811539864) describes a 5-step synthesis of tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate starting from 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate, achieving approximately 73% yield in the final step [1]. No analogous synthesis procedure or yield is reported for the non-oxo parent scaffold.

Synthetic methodology Scale-up Process chemistry

Scaffold Validation: 6-Oxa-9-azaspiro[4.5]decane Framework as Crystallographic Hit in PYCR1 Fragment Screening (22% Hit Rate)

A derivative of the 6-oxa-9-azaspiro[4.5]decane scaffold, specifically 3-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)benzoic acid, was identified as one of eight crystallographic hits from a fragment library of 37 carboxylic acids screened against PYCR1 by X-ray crystallography, corresponding to a 22% overall crystallographic hit rate [1]. Four hits showed kinetic inhibition, and one exhibited a lower apparent IC50 than the current best proline analog inhibitor.

Fragment-based drug discovery X-ray crystallography PYCR1 Cancer metabolism

Optimal Research and Industrial Application Scenarios for tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (1251000-29-9)


Fragment-to-Lead Optimization Requiring Controlled TPSA and Conformational Restriction

The 1-oxo derivative is preferable over the non-oxo parent scaffold when a fragment-to-lead campaign demands TPSA > 50 Ų for solubility while maintaining LogP < 2 for central nervous system (CNS) multiparameter optimization (CNS MPO) compliance. The zero rotatable bonds additionally minimize the entropic cost of binding [1], consistent with the fragment-based approach validated in PYCR1 crystallographic screening [2].

Scaffold Hopping from Piperidine-Based Inhibitors to Conformationally Constrained Spirocyclic Analogs

The 1-oxo-6-oxa-9-azaspiro[4.5]decane scaffold serves as a conformationally restricted replacement for flexible piperidine or morpholine cores in protease inhibitor or kinase inhibitor programs. The 44% higher TPSA (55.84 vs 38.77 Ų) compared to the non-oxo spiro analog [1] may improve aqueous solubility without requiring additional polar substituents, preserving ligand efficiency.

Multi-Gram Scale-Up Where Documented Synthetic Yield Is Required for Cost-of-Goods Estimation

The patent-established 5-step synthesis with a 73% final-step yield provides a documented cost-of-goods benchmark for procurement and scale-up planning [3]. For teams requiring multi-gram quantities, this transparency reduces supply-chain risk compared to alternative spirocyclic building blocks lacking published synthetic procedures.

Medicinal Chemistry for CNS Targets Requiring Moderate LogP and High Purity

With a LogP of 1.75 and 98% commercial purity , the 1-oxo derivative is suited as a late-stage diversification intermediate for CNS drug discovery programs where impurities >2% could confound in vivo pharmacological readouts. The Boc protecting group enables straightforward deprotection and subsequent N-functionalization for library synthesis.

Quote Request

Request a Quote for tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.